3-Bromo-6-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[4,3-c]pyridine
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Overview
Description
3-Bromo-6-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[4,3-c]pyridine is a complex organic compound characterized by its bromine and chlorine atoms, as well as a trimethylsilyl group attached to an ethoxy methylene group. This compound belongs to the pyrazolo[4,3-c]pyridine family, which is known for its diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[4,3-c]pyridine typically involves multiple steps, starting with the formation of the pyrazolo[4,3-c]pyridine core This can be achieved through cyclization reactions involving appropriate precursors such as halogenated pyrazoles and aminopyridines
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over temperature, pressure, and reagent concentrations to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Conversion of the bromine or chlorine atoms to their respective oxo derivatives.
Reduction: Reduction of the halogen atoms to hydrogen atoms.
Substitution: Replacement of the halogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkyl or aryl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of bromine or chlorine oxo derivatives.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of various substituted pyrazolo[4,3-c]pyridines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: The biological applications of this compound include its use as a probe in biochemical assays to study enzyme activities and interactions. It can also serve as a precursor for the synthesis of biologically active molecules.
Medicine: In the medical field, derivatives of this compound may be explored for their potential therapeutic properties. Research into its pharmacological effects could lead to the development of new drugs for various diseases.
Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 3-Bromo-6-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[4,3-c]pyridine exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
3-Bromo-1H-pyrazolo[4,3-c]pyridine
6-Chloro-1H-pyrazolo[4,3-c]pyridine
1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[4,3-c]pyridine
Uniqueness: 3-Bromo-6-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[4,3-c]pyridine is unique due to the presence of both bromine and chlorine atoms, as well as the trimethylsilyl group. This combination of functional groups provides it with distinct chemical and biological properties compared to its similar counterparts.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
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Properties
IUPAC Name |
2-[(3-bromo-6-chloropyrazolo[4,3-c]pyridin-1-yl)methoxy]ethyl-trimethylsilane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrClN3OSi/c1-19(2,3)5-4-18-8-17-10-6-11(14)15-7-9(10)12(13)16-17/h6-7H,4-5,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBGISRTLWVHIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C2=CC(=NC=C2C(=N1)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClN3OSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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